1-(Azetidin-3-yl)but-3-yn-1-one is a heterocyclic compound characterized by its azetidine ring and a butynone functional group. Its molecular formula is with a molecular weight of approximately 123.15 g/mol. This compound is of significant interest due to its unique structural features, which contribute to its potential reactivity and biological activity. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances the compound's versatility in chemical reactions and biological interactions.
1-(Azetidin-3-yl)but-3-yn-1-one falls under the category of azetidine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. It is classified as a nitrogen-containing heterocycle, which often plays crucial roles in biological systems and pharmaceutical development.
The synthesis of 1-(Azetidin-3-yl)but-3-yn-1-one can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and the choice of solvents to ensure high yields. Additionally, the use of catalysts can significantly improve reaction efficiency.
The molecular structure of 1-(Azetidin-3-yl)but-3-yn-1-one includes:
Property | Value |
---|---|
Molecular Formula | C₇H₉NO |
Molecular Weight | 123.15 g/mol |
IUPAC Name | 1-(azetidin-3-yl)but-3-yn-1-one |
InChI | InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2 |
InChI Key | LLOYBGGIKBILNZ-UHFFFAOYSA-N |
Canonical SMILES | C#CCC(=O)C1CNC1 |
1-(Azetidin-3-yl)but-3-yn-1-one is capable of undergoing various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions. For example:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring allows for interactions with enzymes and receptors, potentially modulating their activity. This interaction may inhibit enzyme function or alter pathways critical for biological processes . Research indicates that the compound may exhibit various biological activities, particularly in medicinal chemistry.
The physical properties include:
Key chemical properties include:
1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications across multiple fields:
The uniqueness of 1-(Azetidin-3-yl)but-3-yn-1-one lies in its combination of structural features that impart distinct chemical reactivity and potential biological properties, making it a valuable compound in research and industry .
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0